Triaminotriethylamine

Coordination Chemistry Metal Complexation Stability Constants

Choose triaminotriethylamine (tren) for applications where ligand geometry defines experimental success. Unlike linear polyamines, its rigid tripodal architecture enforces a single coordination mode—the [Co(tren)X₂]⁺ complex yields one achiral species, whereas linear trien generates five diastereomers. This structural predictability delivers reproducible catalytic performance and eliminates extensive isomer purification. For Cu(II) removal, tren's log K of 19.1 outperforms trien's 18.5 by 4×, reducing chelator dosage. Its pre-organized C3-symmetry also enables selective Fe³⁺ binding (tren-derivative O-TRENSOX: Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺), making it the rational choice for homogeneous catalysis, MOF synthesis, and trace-metal analysis.

Molecular Formula C6H18N4
Molecular Weight 146.23 g/mol
Cat. No. B1255861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriaminotriethylamine
SynonymsTREN compound
triaminotriethylamine
tris(2-aminoethyl)amine
tris(2-aminoethyl)amine trihydrochloride
tris-2-aminoethylamine
Molecular FormulaC6H18N4
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCN(CC)CC(N)(N)N
InChIInChI=1S/C6H18N4/c1-3-10(4-2)5-6(7,8)9/h3-5,7-9H2,1-2H3
InChIKeyOFLNEVYCAMVQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triaminotriethylamine (Tren) – Core Properties and Procurement-Relevant Characteristics


Triaminotriethylamine (CAS 4097-89-6), systematically known as tris(2-aminoethyl)amine and commonly abbreviated as tren, is a C3-symmetric, tetradentate tripodal polyamine ligand consisting of a central tertiary amine linked to three primary amine-terminated ethyl arms (N(CH₂CH₂NH₂)₃) [1]. This water-soluble, colorless, and strongly basic liquid (pKa values: 10.29, 9.59, 8.56) exhibits a molecular weight of 146.234 g/mol and a density of 0.976 g/mL at 20°C [2]. Its rigid, pre-organized tripodal architecture distinguishes it from linear polyamine analogs and provides a highly constrained coordination geometry upon metal binding, forming exceptionally stable complexes with transition metals, particularly those in the +2 and +3 oxidation states [3].

Why Triaminotriethylamine Cannot Be Substituted by Common Linear Polyamines


Direct substitution of triaminotriethylamine (tren) with commonly available linear polyamines such as ethylenediamine (en), diethylenetriamine (dien), or triethylenetetramine (trien) is scientifically unjustifiable due to fundamental and quantifiable differences in coordination geometry, complex stability, and structural predictability. Tren's rigid, tripodal architecture enforces a highly constrained C3-symmetric coordination sphere, which linear polyamines cannot replicate [1]. This pre-organization directly translates to a markedly different thermodynamic profile, as evidenced by significantly higher metal complex stability constants (log K values) [2]. Furthermore, the enforced geometry of tren complexes minimizes the formation of isomeric mixtures, a common challenge with linear analogs that leads to inconsistent experimental outcomes [3]. The following section provides specific, quantitative evidence of these critical differentiators.

Quantitative Differentiation of Triaminotriethylamine: A Head-to-Head Evidence Guide


Enhanced Thermodynamic Stability of Cu(II) Complexes vs. Linear Polyamines

Triaminotriethylamine (tren) forms a Cu(II) complex with a stability constant (log K) of 19.1, which is significantly higher than the value of 18.5 observed for the linear tetradentate analog triethylenetetramine (trien) under comparable aqueous conditions [1]. This difference of 0.6 log units corresponds to a complex that is approximately four times more stable than the trien-Cu(II) complex. The enhanced stability is a direct consequence of tren's pre-organized tripodal architecture, which imposes less steric strain and a more favorable entropy of chelation compared to the flexible trien ligand [2].

Coordination Chemistry Metal Complexation Stability Constants Thermodynamics

Higher Yield in Nanoparticle Assembly vs. Ethylenediamine

In the controlled assembly of gold nanoparticle dimers and trimers, using triaminotriethylamine (tren) as a bridging ligand resulted in a significantly increased yield of dimer structures compared to the simpler bidentate ligand ethylenediamine (EDA). Specifically, TEM analysis demonstrated that dimer formation could be achieved with a higher yield using tren, and crucially, this was accomplished without the need for the coupling reagent N,N'-Diisopropylcarbodiimide (DIC), which was required for efficient assembly with EDA [1]. This demonstrates tren's superior bridging efficiency due to its trifunctional nature and pre-organized geometry.

Nanomaterials Gold Nanoparticles Controlled Assembly Bridging Ligands

Demonstrated Metal Ion Selectivity: Fe(III) vs. Cu(II), Zn(II), Ca(II) in Tren-Derived Siderophores

While not a direct comparison of the unmodified tren ligand, the selectivity profile of a tren-derived siderophore (O-TRENSOX) provides strong class-level evidence for the utility of the tren platform in achieving high metal ion discrimination. Potentiometric and spectrophotometric titrations revealed a pronounced selectivity of O-TRENSOX for Fe(III) over other biologically relevant metal ions, following the sequence Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺ [1]. The large stability gap between Fe(III) and Cu(II) underscores the tren scaffold's capacity to enforce a coordination environment that is highly specific for a target metal ion's size and electronic requirements, a property not easily replicated by flexible linear polyamines.

Bioinorganic Chemistry Metal Selectivity Siderophore Mimics Iron Chelation

Unique Isomer Purity in Co(III) Complexes vs. Linear Tetramine Trien

The rigid tripodal geometry of triaminotriethylamine (tren) enforces a high degree of stereochemical control that is not possible with linear polyamines. For complexes of the type [Co(tren)X₂]⁺, where X is a halide or pseudohalide, only a single, achiral stereoisomer is possible [1]. In stark contrast, the linear tetradentate analog triethylenetetramine (trien) can form up to five different diastereomers for the analogous [Co(trien)X₂]⁺ complex, four of which are chiral [1]. This structural constraint directly translates to a simpler, more predictable, and more reproducible synthetic and analytical workflow.

Coordination Chemistry Stereochemistry Isomerism Cobalt Complexes

Hypodentate Coordination Capability for Bifunctional Complex Design

While most polyamine ligands coordinate with all available nitrogen atoms, triaminotriethylamine (tren) exhibits the rare ability to act as a 'hypodentate' ligand, where one or more donor atoms remain uncoordinated and can be protonated. The complex [Co(NH₃)₅(trenH₃)]Cl₆·3H₂O was synthesized and structurally characterized, confirming the presence of a monodentate, protonated tren ligand [1]. This contrasts with ethylenediamine (en) and diethylenetriamine (dien), which are more prone to full chelation under similar conditions. The pKa of the monodentate protonated ethylenediamine ligand in a related complex (cis-[Co(en)₂(enH)(imH)]⁴⁺) was determined to be 7.86±0.02 [1].

Coordination Chemistry Hypodentate Ligands Cobalt Complexes Bifunctional Molecules

Higher Enthalpy of Protonation Indicating Stronger Basicity vs. Linear Diamines

Calorimetric titrations have determined that the enthalpy of protonation (ΔH⁰) for triaminotriethylamine (tren) is more exothermic than for unsubstituted linear diamines, indicating a stronger basic character for the ligand [1]. While specific numerical values for a direct comparator are not provided in the abstract, the study explicitly notes that both ΔH⁰ values and their dependence on ionic strength are affected by N-alkyl substitution and polyamine structure. This thermodynamic parameter is a class-level differentiator for the tren architecture, impacting its behavior in pH-dependent applications such as CO₂ absorption and metal extraction.

Thermodynamics Protonation Calorimetry Polyamine Basicity

Validated Application Scenarios for Triaminotriethylamine Based on Quantitative Differentiation


Precision Synthesis of Monodisperse Metal Complexes for Catalysis and Materials Science

In research and industrial settings where a single, well-defined metal complex is required—such as for homogeneous catalysis or the fabrication of metal-organic frameworks (MOFs)—triaminotriethylamine (tren) is the ligand of choice. Its enforced C3-symmetric geometry eliminates the formation of isomeric mixtures that plague syntheses with linear tetramines like trien [1]. The resulting [Co(tren)X₂]⁺ complex exists as a single achiral species, whereas the analogous [Co(trien)X₂]⁺ complex yields five diastereomers [1]. This property ensures reproducible catalyst performance and simplifies characterization, saving significant time and resources in purification.

High-Yield Assembly of Gold Nanoparticle Oligomers for Sensing and Photonics

For the controlled assembly of gold nanoparticle dimers and trimers, triaminotriethylamine (tren) offers a distinct advantage over the simpler bidentate linker ethylenediamine (EDA). Tren's trifunctional nature and pre-organized geometry enable a higher yield of dimer structures and, critically, eliminate the requirement for an additional coupling reagent like DIC [2]. This streamlines the synthetic protocol and reduces potential contamination, which is a key advantage for developing reproducible plasmonic sensors and nano-optical devices where precise interparticle spacing is crucial.

Robust Sequestration of Copper(II) in Aqueous Environmental and Analytical Samples

In applications such as wastewater treatment or the preparation of samples for trace metal analysis, the superior stability of the Cu(II)-tren complex (log K = 19.1) provides a decisive advantage over chelators like triethylenetetramine (trien, log K = 18.5) [3]. The 4-fold greater stability ensures more effective and permanent removal of Cu(II) ions from complex aqueous matrices, even in the presence of competing ligands or over a wide pH range. This translates to lower required dosages of the chelating agent and a higher level of assurance in analytical recovery experiments.

Development of Selective Iron Chelators for Biomedical and Environmental Applications

The tripodal tren scaffold serves as an ideal platform for designing highly selective iron chelators. As demonstrated by the tren-derivative O-TRENSOX, the pre-organized geometry can be functionalized to achieve a selectivity sequence of Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺ [4]. This inherent selectivity is difficult to replicate with flexible linear polyamines. Therefore, researchers developing new treatments for iron overload disorders or creating sensors for Fe(III) in environmental samples should consider tren-based architectures as a starting point to achieve the necessary high specificity and avoid interference from other biologically or environmentally abundant cations.

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